Cas no 2138040-83-0 (2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid)

2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid is a heterocyclic compound featuring a pyrazole core substituted with an amino group and a furan ring, further functionalized with an acetic acid moiety. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and carboxyl groups enhances its reactivity, enabling derivatization for targeted molecular design. Its furan and pyrazole motifs contribute to potential bioactivity, making it valuable in medicinal chemistry research. The compound's stability and well-defined reactivity profile support its use in controlled synthetic pathways. Suitable for further functionalization, it serves as a key intermediate in the development of novel therapeutic agents.
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid structure
2138040-83-0 structure
Product name:2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
CAS No:2138040-83-0
MF:C9H9N3O3
MW:207.186061620712
CID:6089441
PubChem ID:165492698

2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2138040-83-0
    • 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
    • EN300-1154181
    • Inchi: 1S/C9H9N3O3/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14)
    • InChI Key: BKKZIULZJJLIFS-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C1C=C(N)N(CC(=O)O)N=1

Computed Properties

  • Exact Mass: 207.06439116g/mol
  • Monoisotopic Mass: 207.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.3Ų
  • XLogP3: 0.3

2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154181-0.25g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
0.25g
$840.0 2023-06-09
Enamine
EN300-1154181-2.5g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
2.5g
$1791.0 2023-06-09
Enamine
EN300-1154181-0.1g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
0.1g
$804.0 2023-06-09
Enamine
EN300-1154181-0.5g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
0.5g
$877.0 2023-06-09
Enamine
EN300-1154181-0.05g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
0.05g
$768.0 2023-06-09
Enamine
EN300-1154181-10.0g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
10g
$3929.0 2023-06-09
Enamine
EN300-1154181-5.0g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
5g
$2650.0 2023-06-09
Enamine
EN300-1154181-1.0g
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
2138040-83-0
1g
$914.0 2023-06-09

2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid Related Literature

Additional information on 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid

Introduction to 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid (CAS No. 2138040-83-0)

2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid (CAS No. 2138040-83-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.

The chemical structure of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid is characterized by a pyrazole ring substituted with a furan moiety and an amino group, along with an acetic acid functional group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid in the treatment of inflammatory diseases. In vitro and in vivo experiments have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to modulate the activity of key enzymes involved in the inflammatory response, such as COX-2 and iNOS.

Beyond its anti-inflammatory properties, 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid has also demonstrated promising anticancer activity. Research conducted on various cancer cell lines has revealed that this compound can induce apoptosis and cell cycle arrest, thereby inhibiting tumor growth. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.

In the context of drug development, the solubility and stability of a compound are critical factors that influence its bioavailability and therapeutic efficacy. Studies have shown that 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid exhibits good aqueous solubility and stability under physiological conditions, making it a suitable candidate for further preclinical and clinical evaluation.

The pharmacokinetic profile of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid has also been investigated. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for ensuring optimal drug delivery and minimizing adverse effects. These findings suggest that this compound could be developed into a safe and effective therapeutic agent.

To further explore the therapeutic potential of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid, ongoing research is focusing on optimizing its chemical structure through rational drug design approaches. This includes modifying the substituents on the pyrazole ring to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its bioavailability and target specificity.

In conclusion, 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-y l]acetic acid (CAS No. 2138040-83-0) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and multifaceted biological activities make it a valuable candidate for further research and development as a potential therapeutic agent for inflammatory diseases and cancer. As research in this area continues to advance, it is anticipated that this compound will play a significant role in the discovery of new drugs with improved efficacy and safety profiles.

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